physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
physicochemical properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
Abstract
This technical guide provides a comprehensive examination of the . Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes of this versatile synthetic intermediate. The guide details experimental protocols for characterization, explains the scientific rationale behind these methods, and presents data in a clear, accessible format. By synthesizing information from established analytical techniques and scientific literature, this paper serves as an authoritative resource for the effective application of this compound in research and development.
Introduction: The Strategic Importance of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline
The 2-oxazoline moiety is a cornerstone in modern organic synthesis, valued for its role as a directing group, a chiral auxiliary, and a stable precursor to other functional groups. The subject of this guide, 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline, is of particular interest due to the synergistic functionalities it possesses. The bromophenyl group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the 4,4-dimethyl-2-oxazoline ring provides steric hindrance and stability, influencing the compound's reactivity and physical properties. A thorough understanding of its physicochemical characteristics is therefore essential for its successful implementation in multi-step synthetic campaigns, particularly in the fields of medicinal chemistry and materials science.[1][2][3][4]
Core Physicochemical Data
A precise understanding of a compound's physical and chemical properties is fundamental to its application. This section summarizes the key physicochemical parameters of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline.
Table 1: Physicochemical Properties of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline and Related Analogues
| Property | 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline | 4,4-Dimethyl-2-phenyl-2-oxazoline (Analogue) |
| Molecular Formula | C₁₁H₁₂BrNO | C₁₁H₁₃NO[5] |
| Molecular Weight | 254.12 g/mol | 175.23 g/mol [6] |
| Appearance | White to off-white solid (predicted) | Liquid (at room temperature)[5] |
| Melting Point | Not available | 20-24 °C[5] |
| Boiling Point | Not available | 124 °C at 20 mmHg[5] |
| Density | Not available | 1.025 g/mL at 25 °C[5] |
| Refractive Index | Not available | n20/D 1.5322[5] |
| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | Soluble in organic solvents. |
Experimental Characterization Protocols
The following protocols provide detailed, step-by-step methodologies for the characterization of 2-(4-bromophenyl)-4,4-dimethyl-2-oxazoline. The causality behind each experimental choice is explained to provide a deeper understanding of the analytical process.
Melting Point Determination
Causality: The melting point is a crucial first indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, while impurities typically lead to a depressed and broadened melting range.[7]
Protocol:
-
A small, dry sample of the compound is finely powdered.
-
The sample is packed into a capillary tube to a height of 2-3 mm.[7][8]
-
The capillary tube is placed in a calibrated melting point apparatus.[9]
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[7][8]
-
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
Spectroscopic Analysis
Causality: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of a compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[10][11][12]
¹H NMR Protocol:
-
Approximately 5-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean vial.[10][13]
-
The solution is filtered through a pipette with a cotton plug into a clean 5 mm NMR tube to remove any particulate matter.[11][13]
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.[10]
-
The ¹H NMR spectrum is acquired and processed.
Causality: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.[14][15] Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.[14][16][17]
ATR-FTIR Protocol:
-
A background spectrum of the clean ATR crystal is recorded.[16]
-
A small amount of the solid sample is placed on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.[18]
-
The IR spectrum is recorded.
-
The crystal is cleaned with a suitable solvent after the measurement.[18]
Causality: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that causes fragmentation of the molecule, providing a characteristic fragmentation pattern that can aid in structural elucidation.[19][20][21][22][23]
Electron Ionization (EI) MS Protocol:
-
A dilute solution of the sample in a volatile solvent is prepared.
-
The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.[22]
-
The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[20][21]
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.
Visualization of Workflows and Relationships
Caption: Workflow for the physicochemical characterization of the target compound.
Caption: Relationship between molecular features and synthetic applications.
Conclusion
This technical guide provides a foundational understanding of the and the experimental protocols for their determination. A thorough characterization of this compound is critical for its effective use as a synthetic intermediate. The methodologies and data presented herein offer a framework for quality control and a deeper insight into the behavior of this molecule, empowering researchers to leverage its full potential in the synthesis of novel compounds for pharmaceutical and material science applications.
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